molecular formula C10H15NO7 B12657053 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- CAS No. 51937-63-4

3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl-

Cat. No.: B12657053
CAS No.: 51937-63-4
M. Wt: 261.23 g/mol
InChI Key: AJQPXMGLDMXYMI-SVFDORGDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- typically involves the reaction of beta-D-glucopyranose with appropriate reagents to form the desired glycosylated product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .

Chemical Reactions Analysis

Types of Reactions: 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and diabetes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- include 2-beta-D-glucopyranosyl-5-methyl-1,3,4-oxadiazole, 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzothiazole, and 2-beta-D-glucopyranosyl-5-methyl-1,3,4-benzimidazole .

Uniqueness: What sets 3(2H)-Isoxazolone, 2-beta-D-glucopyranosyl-5-methyl- apart from these similar compounds is its unique isoxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and therapeutic applications .

Properties

CAS No.

51937-63-4

Molecular Formula

C10H15NO7

Molecular Weight

261.23 g/mol

IUPAC Name

5-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,2-oxazol-3-one

InChI

InChI=1S/C10H15NO7/c1-4-2-6(13)11(18-4)10-9(16)8(15)7(14)5(3-12)17-10/h2,5,7-10,12,14-16H,3H2,1H3/t5-,7-,8+,9-,10-/m1/s1

InChI Key

AJQPXMGLDMXYMI-SVFDORGDSA-N

Isomeric SMILES

CC1=CC(=O)N(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC(=O)N(O1)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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